2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 4-methoxyphenyl group and a sulfanyl group, which is further connected to an N-phenylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common method includes the initial formation of the imidazole ring, followed by the introduction of the 4-methoxyphenyl group. The sulfanyl group is then added, and finally, the N-phenylacetamide moiety is attached. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted phenylacetamides
Scientific Research Applications
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming reversible covalent bonds with target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-9-7-15(8-10-16)21-12-11-19-18(21)24-13-17(22)20-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJJORBZXTGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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